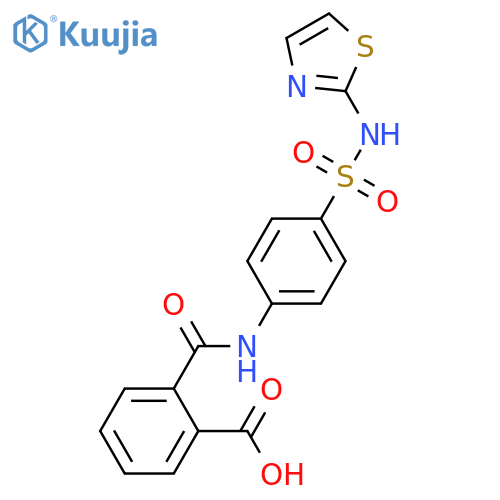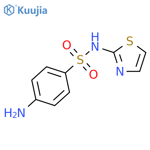Solid-phase interaction of phthalic anhydride with norsulfazol during their simultaneous dispersion
,
Sibirskii Khimicheskii Zhurnal,
1991,
(1),
133-9



